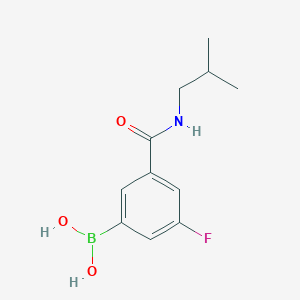
3-Fluoro-5-(isobutylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(isobutylcarbamoyl)benzeneboronic acid is a type of boronic acid derivative . It’s used as a laboratory chemical .
Molecular Structure Analysis
The molecular formula of this compound is C10H14BFO3 . The InChI Key is KLKWZMKGTIQLOG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.027 g/mol . It has a melting point of 130°C to 134°C .Applications De Recherche Scientifique
Enzyme Interaction Studies
- Fluorobenzeneboronic Acids in Enzyme Studies : Fluorine-19 NMR studies have shown the interaction of fluorobenzeneboronic acids with enzymes like subtilisin Carlsberg. These studies provide insights into enzyme-inhibitor interactions, crucial for understanding biological processes and drug design (London & Gabel, 1994).
Material Science and Nanotechnology
- Influence on Carbon Nanotube Properties : Phenyl boronic acids, including fluorobenzeneboronic acids, have been studied for their ability to modify the properties of carbon nanotubes. This research is significant for the development of new materials and sensors (Mu et al., 2012).
Polymer Science
- Polymer Synthesis and Characterization : Research into hyperbranched poly(arylene ether)s using fluorobenzeneboronic acid derivatives has provided new insights into polymer science, particularly in the synthesis of high molecular weight polymers (Banerjee et al., 2009).
Drug Development and Biological Studies
- Antifungal Drug Research : Studies on fluorobenzoxaboroles, including derivatives of fluorobenzeneboronic acids, have explored their potential as antifungal drugs. This research is vital for developing new treatments for fungal infections (Adamczyk-Woźniak et al., 2015).
Chemical Synthesis
- Fluorobenzeneboronic Acids in Organic Synthesis : These compounds are used in various organic syntheses, such as the preparation of fluoronaphthoic acids, which are important in medicinal chemistry (Tagat et al., 2002).
Electrochemistry
- In Lithium-Ion Batteries : The addition of fluorobenzeneboronic acids as additives in electrolytes has shown to improve the electrochemical performance of lithium-ion batteries, indicating their potential in energy storage technologies (Wang et al., 2008).
Analytical Chemistry
- Electron-Capturing Properties : Fluorobenzeneboronic acids are used in analytical chemistry for their electron-capturing properties, which are useful in chromatographic analysis (Poole et al., 1979).
Propriétés
IUPAC Name |
[3-fluoro-5-(2-methylpropylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-7(2)6-14-11(15)8-3-9(12(16)17)5-10(13)4-8/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBPOMUCMYGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

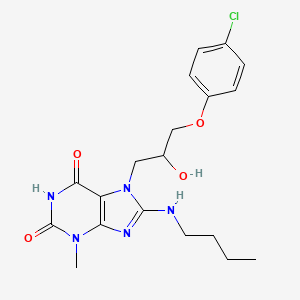
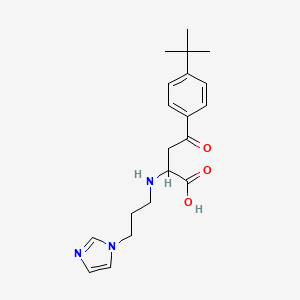
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)
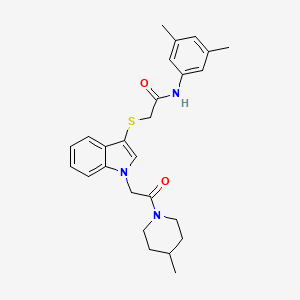

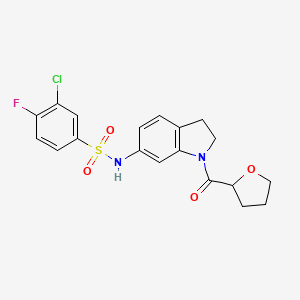
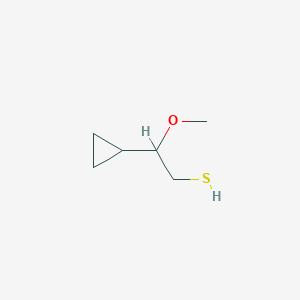
![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

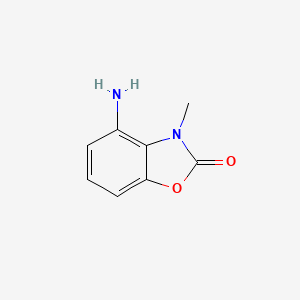
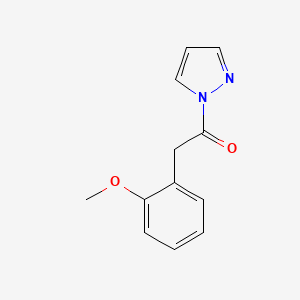

![[3-(2-Methoxyethyl)-3-methylazetidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2580245.png)